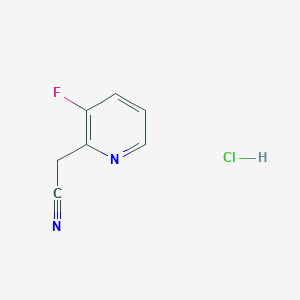

2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 2112643-53-3 . It has a molecular weight of 172.59 . The IUPAC name for this compound is this compound . It is typically stored at 4 degrees Celsius and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5FN2.ClH/c8-6-2-1-5-10-7(6)3-4-9;/h1-2,5H,3H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 172.59 .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Metal Ion Detection

One notable application of 2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride derivatives in scientific research is their utilization in the development of fluorescent probes. These probes are designed for the selective detection of metal ions, such as zinc (Zn2+), in biological specimens. For instance, a ratiometric fluorescence probe was developed to visualize Zn2+ ions selectively, demonstrating a unique ability to produce a red-shifted emission in the presence of Zn2+ under physiological pH conditions, despite the quenching effects of other metal ions like Cu2+ (Ajayaghosh, Carol, & Sreejith, 2005).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, such as difluoropiperidines, has garnered interest due to their potential applications in organic and medicinal chemistry. Research has demonstrated a new synthetic pathway for producing valuable 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines, with this compound derivatives playing a crucial role in this process (Verniest et al., 2008).

Electrochemical Monofluorination

In the field of electrochemistry, this compound derivatives have been employed in the electrochemical monofluorination of pyridine to synthesize 2-fluoropyridine. This process highlights the efficiency of using a platinum anode and specific fluoride sources in acetonitrile, providing insights into the electrochemical synthesis of fluorinated pyridines (Ballinger, Teare, Bowen, & Garnett, 1985).

Modulation of Photophysical Properties

The modulation of photophysical properties of compounds like 2,2'-bipyridine-3,3'-diol within bile salt aggregates has been studied using derivatives of this compound. These studies provide a deeper understanding of how these aggregates can serve as host systems for transporting water-soluble drug molecules, showcasing the significance of the hydrophobic microenvironments provided by bile salt aggregates (Mandal et al., 2013).

Crystal Structure Analysis

Crystal structure analysis of related compounds has also been an area of application, with studies revealing the molecular interactions and three-dimensional network formation in crystals of pyridine herbicides, providing valuable information for the design and synthesis of new herbicidal compounds (Park, Choi, Kwon, & Kim, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-(3-fluoropyridin-2-yl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2.ClH/c8-6-2-1-5-10-7(6)3-4-9;/h1-2,5H,3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYCNYZVGSAOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2735006.png)

![N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2735007.png)

![1-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2735008.png)

![1-(5-Methylthiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2735024.png)